Cas no 117390-07-5 ((2E)-3-4-(methoxycarbonyl)phenylprop-2-enoic acid)

(2E)-3-4-(methoxycarbonyl)phenylprop-2-enoic acid structure
117390-07-5 structure
Product Name:(2E)-3-4-(methoxycarbonyl)phenylprop-2-enoic acid
Numero CAS:117390-07-5
MF:C11H10O4
MW:206.194703578949
MDL:MFCD03002800
CID:1210634
PubChem ID:1472795
Update Time:2024-11-04

(2E)-3-4-(methoxycarbonyl)phenylprop-2-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid, 4-[(1E)-2-carboxyethenyl]-, 1-methyl ester
    • (E)-4-carbomethoxycinnamic acid
    • 3-(4-(methoxycarbonyl)phenyl)acrylic acid
    • 4-(2-Carboxy-vinyl)-benzoic acid methyl ester
    • (E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid
    • 4-(2-Carboxyvinyl)benzoic acid methyl ester
    • (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid
    • (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid
    • (E)-3-[4-(methoxycarbonyl)phenyl]acrylic acid
    • 4-methoxycarbonyl cinnamic acid
    • MLS001003066
    • SCHEM
    • (2E)-3-4-(methoxycarbonyl)phenylprop-2-enoic acid
    • NCGC00246154-01
    • 2T-0643
    • F3284-8037
    • SCHEMBL1614488
    • CS-0347231
    • p-Carbomethoxycinnamic Acid; p-Methoxycarbonylcinnamic Acid
    • EN300-05364
    • MFCD03002800
    • AKOS000263641
    • 117390-07-5
    • SR-01000040629
    • EN300-832877
    • J-501902
    • 3-(4-methoxycarbonylphenyl)prop-2-enoic acid
    • G61003
    • DB-102348
    • 1-Methyl 4-(2-carboxyvinyl)benzoate
    • 19473-96-2
    • 4-(2-Carboxyethenyl)benzoic Acid Methyl Ester
    • A10423
    • HMS2764K18
    • 4-((E)-2-carboxyvinyl)-benzoic acid methyl ester
    • PVHMYONDAPXJSB-QPJJXVBHSA-N
    • SR-01000040629-1
    • (E)-3-(4-Methoxycarbonylphenyl)-2-propenoic acid
    • (E)-3-(4-(methoxycarbonyl)phenyl)acrylicacid
    • Z2573655225
    • SMR000372712
    • 3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid
    • CHEMBL1721126
    • MDL: MFCD03002800
    • Inchi: 1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+
    • Chiave InChI: PVHMYONDAPXJSB-QPJJXVBHSA-N
    • Sorrisi: O(C)C(C1C=CC(/C=C/C(=O)O)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 206.05790880g/mol
  • Massa monoisotopica: 206.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 63.6

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